

Mass spectrometry analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Boc-amino)-2,2-dimethyl-1-propanol

Cat. No.: B066928

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry Analysis of **3-(Boc-amino)-2,2-dimethyl-1-propanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **3-(Boc-amino)-2,2-dimethyl-1-propanol**, a key intermediate in various organic syntheses.

The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and the development of nitrogen-containing molecules.^[1] A thorough understanding of the mass spectrometric behavior of such compounds is crucial for reaction monitoring, purity assessment, and structural confirmation.

This document outlines plausible experimental protocols for the analysis of **3-(Boc-amino)-2,2-dimethyl-1-propanol**, details its predicted fragmentation patterns under common ionization techniques, and presents the expected quantitative data in a clear, tabular format.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecular ion and key fragment ions of **3-(Boc-amino)-2,2-dimethyl-1-propanol** (Monoisotopic Mass: 203.1521 g/mol) when analyzed by electrospray ionization tandem mass

spectrometry (ESI-MS/MS). The fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected compounds.[2][3][4][5]

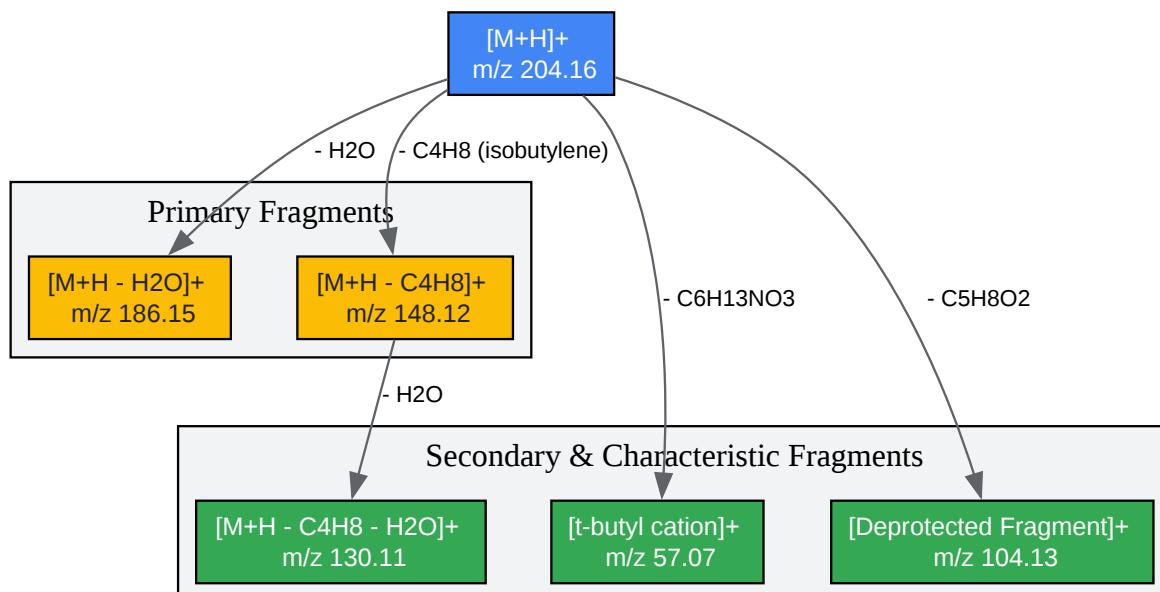
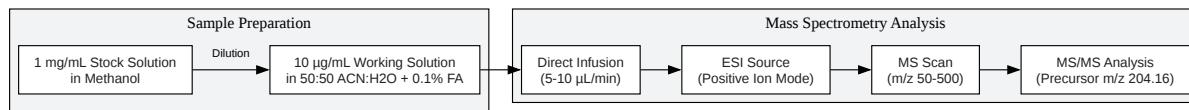
Predicted m/z	Proposed Ion Formula	Proposed Fragment Structure/Loss	Notes
204.1594	[C ₁₀ H ₂₂ NO ₃] ⁺	[M+H] ⁺	Protonated molecular ion.
186.1489	[C ₁₀ H ₂₀ NO ₂] ⁺	[M+H - H ₂ O] ⁺	Loss of water, a common fragmentation for alcohols.[6][7]
148.1227	[C ₆ H ₁₄ NO ₂] ⁺	[M+H - C ₄ H ₈] ⁺	Loss of isobutylene from the Boc group. This is a characteristic fragmentation pathway for Boc-protected compounds. [4][8]
130.1121	[C ₆ H ₁₂ NO] ⁺	[M+H - C ₄ H ₈ - H ₂ O] ⁺	Sequential loss of isobutylene and water.
104.1281	[C ₅ H ₁₄ NO] ⁺	[M+H - C ₅ H ₈ O ₂] ⁺	Cleavage of the Boc group.
102.0913	[C ₅ H ₁₂ N] ⁺	[M+H - C ₅ H ₁₀ O ₃] ⁺	Loss of the entire Boc group and the hydroxyl group.
88.0757	[C ₄ H ₁₀ N] ⁺	[M+H - C ₆ H ₁₂ O ₃] ⁺	Fragmentation involving the loss of the Boc group and a portion of the propanol backbone.
57.0704	[C ₄ H ₉] ⁺	[t-butyl cation] ⁺	A characteristic fragment from the Boc group.[9]

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of **3-(Boc-amino)-2,2-dimethyl-1-propanol** is provided below. Electrospray ionization (ESI) is a suitable soft ionization technique for such molecules.[\[10\]](#)

Sample Preparation

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of **3-(Boc-amino)-2,2-dimethyl-1-propanol** in methanol.
- Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation of the analyte.



Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended.
- Ionization Mode: Positive ion mode.
- Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- ESI Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 600 L/hr

- MS Scan Parameters:
 - Scan Range: m/z 50-500
 - Scan Time: 1 second
- Tandem MS (MS/MS) Analysis:
 - Select the protonated molecular ion ($[M+H]^+$, m/z 204.16) as the precursor ion.
 - Use collision-induced dissociation (CID) with argon as the collision gas.
 - Vary the collision energy (e.g., 10-30 eV) to obtain a comprehensive fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways for **3-(Boc-amino)-2,2-dimethyl-1-propanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala:

formation of [b(n-1) + OCH₃ + Na]⁺ and [b(n-1) + OH + Na]⁺ ions - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mass spectrometry analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066928#mass-spectrometry-analysis-of-3-boc-amino-2-2-dimethyl-1-propanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com